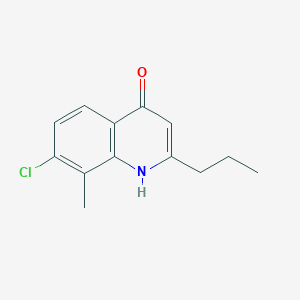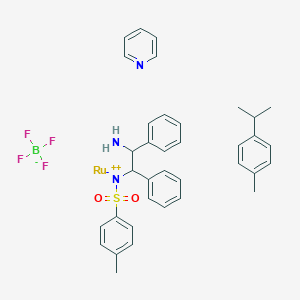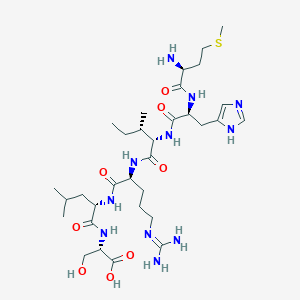
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial processes. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring its quality and consistency.
化学反応の分析
Types of Reactions
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Mutagenesis reagents such as oligonucleotides and DNA polymerases are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industrial Processes: Utilized in the development of enzyme inhibitors and as a substrate for enzymatic reactions.
作用機序
The mechanism of action of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain.
類似化合物との比較
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine can be compared to other similar peptides, such as:
L-Alanyl-L-leucyl-L-prolyl-L-methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylene)-L-ornithine: This peptide has a similar sequence but includes an additional proline residue.
L-Valyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine: This peptide differs by having valine instead of methionine at the N-terminus.
特性
CAS番号 |
918424-44-9 |
|---|---|
分子式 |
C32H57N11O8S |
分子量 |
755.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H57N11O8S/c1-6-18(4)25(43-29(48)23(13-19-14-36-16-38-19)40-26(45)20(33)9-11-52-5)30(49)39-21(8-7-10-37-32(34)35)27(46)41-22(12-17(2)3)28(47)42-24(15-44)31(50)51/h14,16-18,20-25,44H,6-13,15,33H2,1-5H3,(H,36,38)(H,39,49)(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,50,51)(H4,34,35,37)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
YCOFUBUBRPWQEF-NMTVEPIMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


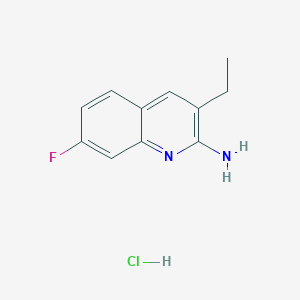
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)

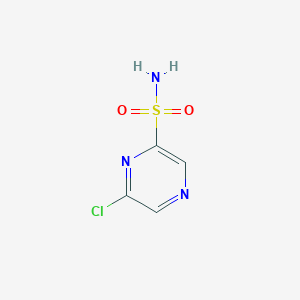
![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
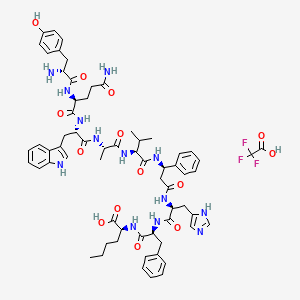
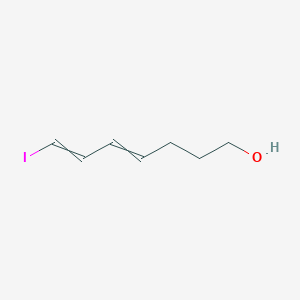
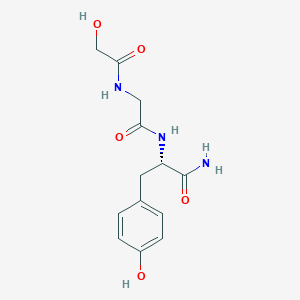
![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide](/img/structure/B15173584.png)
